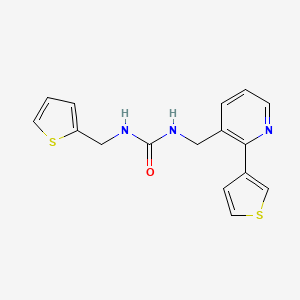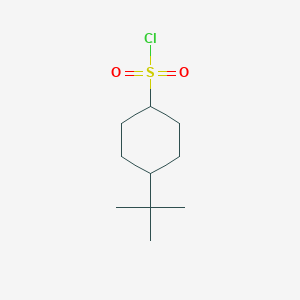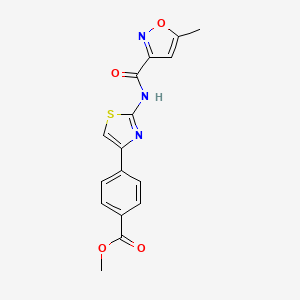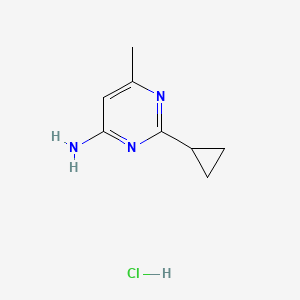![molecular formula C18H25ClN2O2 B2792470 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2415488-76-3](/img/structure/B2792470.png)
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group, a pyrrolidine ring, and an oxane moiety, making it a complex and intriguing molecule for study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the oxane group. The final step involves the attachment of the chlorophenyl group to complete the molecule. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide
- 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pentanamide
Uniqueness
What sets 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-15-3-1-2-14(12-15)4-5-18(22)20-16-6-9-21(13-16)17-7-10-23-11-8-17/h1-3,12,16-17H,4-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMCEZRDIMJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=CC=C2)Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)
![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)

![4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2792395.png)

![Methyl 2-chloro-5-{[cyclobutyl(2-hydroxyethyl)amino]methyl}pyridine-3-carboxylate](/img/structure/B2792398.png)

![2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide](/img/structure/B2792400.png)

![(4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2792403.png)

![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792409.png)
